Cas no 2149552-69-0 (3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid)

3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid
- EN300-1976074
- 2149552-69-0
- 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid
-
- Inchi: 1S/C9H5ClN2O3/c10-6-4-11-2-1-5(6)7-3-8(9(13)14)15-12-7/h1-4H,(H,13,14)
- InChI Key: OFKKWFISNMRNEP-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1C1C=C(C(=O)O)ON=1
Computed Properties
- Exact Mass: 223.9988697g/mol
- Monoisotopic Mass: 223.9988697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.2Ų
- XLogP3: 1.4
3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976074-0.1g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 0.1g |
$1031.0 | 2023-05-31 | ||
Enamine | EN300-1976074-0.25g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 0.25g |
$1078.0 | 2023-05-31 | ||
Enamine | EN300-1976074-0.05g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 0.05g |
$983.0 | 2023-05-31 | ||
Enamine | EN300-1976074-0.5g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 0.5g |
$1124.0 | 2023-05-31 | ||
Enamine | EN300-1976074-10.0g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1976074-1.0g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 1g |
$1172.0 | 2023-05-31 | ||
Enamine | EN300-1976074-2.5g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 2.5g |
$2295.0 | 2023-05-31 | ||
Enamine | EN300-1976074-5.0g |
3-(3-chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid |
2149552-69-0 | 5g |
$3396.0 | 2023-05-31 |
3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid Related Literature
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid
Comprehensive Analysis of 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2149552-69-0)
In the realm of organic chemistry and pharmaceutical research, 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2149552-69-0) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyridine and oxazole moieties, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability or target-specific interactions.
The compound's carboxylic acid functional group makes it a valuable intermediate in synthetic chemistry. It can undergo reactions such as esterification, amidation, or decarboxylation, enabling the creation of derivatives with tailored properties. This adaptability aligns with current trends in green chemistry, where scientists seek efficient pathways to reduce waste and improve sustainability. As the demand for bioactive scaffolds grows, 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid offers a promising foundation for developing novel therapeutics.
Recent studies highlight its relevance in addressing antimicrobial resistance (AMR), a global health crisis. The chloropyridine segment of the molecule exhibits potential inhibitory effects against bacterial enzymes, sparking investigations into next-generation antibiotics. Additionally, its heterocyclic core is being explored for cancer drug candidates, as similar structures have shown efficacy in targeting tumor pathways. These applications resonate with public concerns about personalized medicine and precision oncology.
From an industrial perspective, the compound's stability under various pH conditions makes it suitable for agrochemical formulations. Its oxazole ring contributes to pesticidal activity, addressing the need for environmentally friendly crop protection agents. This aligns with the sustainable agriculture movement, where reducing ecological impact is paramount. Manufacturers are also evaluating its role in electronic materials, given the conductive properties of π-conjugated systems in its structure.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for quality control during synthesis. The rise of AI-driven drug design has further amplified interest in this compound, as computational models predict its binding affinities with high accuracy. Such advancements address frequently searched queries about machine learning in chemistry and high-throughput screening methodologies.
In conclusion, 3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid represents a multifaceted tool for modern science. Its intersection with drug development, material innovation, and sustainability goals positions it as a key subject for ongoing research. As laboratories worldwide explore its full potential, this compound may hold answers to some of today's most pressing scientific challenges.
2149552-69-0 (3-(3-Chloropyridin-4-yl)-1,2-oxazole-5-carboxylic acid) Related Products
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)




